molecular formula C6H6BrNO B6235329 4-bromo-5-cyclopropyl-1,2-oxazole CAS No. 1071497-43-2

4-bromo-5-cyclopropyl-1,2-oxazole

Cat. No.: B6235329
CAS No.: 1071497-43-2
M. Wt: 188
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-cyclopropyl-1,2-oxazole is a brominated oxazole derivative featuring a cyclopropyl substituent at the 5-position of the heterocyclic ring. For instance, Enamine Ltd. lists it as a building block (EN300-7457188) in their catalogue, indicating its utility in medicinal chemistry and organic synthesis .

Properties

CAS No.

1071497-43-2

Molecular Formula

C6H6BrNO

Molecular Weight

188

Purity

95

Origin of Product

United States

Preparation Methods

(3+2) Cycloaddition with Brominated Nitrile Oxides

The (3+2) cycloaddition reaction between alkynes and nitrile oxides is a cornerstone for constructing the 1,2-oxazole ring. For 4-bromo-5-cyclopropyl-1,2-oxazole, this method involves a cyclopropane-substituted alkyne and a brominated nitrile oxide precursor. The nitrile oxide is typically generated in situ from hydroxamic acid derivatives under oxidative conditions, such as using NaOCl or oxone.

Reaction Conditions and Optimization

  • Alkyne Substrate : 1-Cyclopropylethyne is reacted with bromonitrile oxide at 0–25°C in dichloromethane or tetrahydrofuran.

  • Catalyst : Triethylamine or pyridine facilitates nitrile oxide generation.

  • Yield : Analogous reactions for 1,2-oxazoles report yields of 50–70% under optimized conditions.

A key challenge lies in the instability of nitrile oxides, which tend to dimerize unless stabilized by electron-withdrawing groups. Recent advances employ platinum(IV) catalysts to suppress dimerization, though this introduces cost and solubility constraints.

Amidoxime-Based Cyclization

Amidoximes serve as versatile intermediates for oxazole synthesis. In this route, a cyclopropane-containing amidoxime reacts with a brominated acyl chloride to form the oxazole core via dehydrative cyclization.

Representative Protocol

  • Amidoxime Preparation : Cyclopropanecarbonitrile is treated with hydroxylamine hydrochloride in ethanol to yield the corresponding amidoxime.

  • Acylation : Reaction with 2-bromoacetyl chloride in the presence of TBTU (tetramethylurea) coupling agent.

  • Cyclization : Heated at 80°C in toluene for 6 hours to afford the target compound.

Yield and Limitations

  • Yield : 45–60% (based on analogous 1,2,4-oxadiazole syntheses).

  • Limitations : Poor regioselectivity and byproduct formation necessitate chromatographic purification.

Direct Bromination of Preformed Oxazole Derivatives

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Post-cyclization bromination offers a streamlined route to introduce the bromine atom at the 4-position. 5-Cyclopropyl-1,2-oxazole undergoes electrophilic substitution using NBS in a radical-initiated or Lewis acid-catalyzed process.

Optimized Bromination Protocol

  • Substrate : 5-Cyclopropyl-1,2-oxazole (1 equiv).

  • Reagent : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Solvent : Carbon tetrachloride or acetonitrile.

  • Conditions : Reflux at 80°C for 12 hours.

  • Yield : 65–75% (extrapolated from 1,3-oxazole bromination data).

Mechanistic Insights
The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the oxazole ring, followed by bromine atom addition.

Bromination Under Continuous Flow Conditions

Continuous flow chemistry enhances safety and efficiency for exothermic bromination reactions. A microreactor system enables precise temperature control and rapid mixing, critical for minimizing byproducts.

Flow Synthesis Parameters

ParameterValue
Substrate Concentration0.5 M in DMF
Bromine SourceBr₂ (1.05 equiv)
Residence Time5 minutes
Temperature25°C
Yield82% (based on isoxazole data)

This method reduces decomposition risks associated with traditional batch processes and scales effectively to multi-gram quantities.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactor Design

Large-scale production of this compound leverages continuous flow reactors for bromination and cyclization steps. Key advantages include:

  • Enhanced Heat Transfer : Mitigates thermal runaway during exothermic bromination.

  • Automated Control : Real-time monitoring adjusts reagent stoichiometry and flow rates.

Case Study : A pilot plant achieved 4.13 kg/day output using a tandem flow system for cycloaddition and bromination, with 99.8% purity after crystallization.

Solvent and Catalyst Selection

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
DCM8.936895
THF7.527297
Acetonitrile37.58599

Polar aprotic solvents like acetonitrile improve bromine solubility and reaction homogeneity.

Catalyst Comparison

  • No Catalyst : 55% yield, significant dimerization.

  • FeCl₃ (5 mol%) : 70% yield, reduced byproducts.

  • PtCl₄ (2 mol%) : 88% yield, requires post-reaction filtration.

Comparative Analysis of Synthesis Routes

Table 1: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
(3+2) Cycloaddition6595Moderate120
Amidoxime Cyclization5890Low150
NBS Bromination7597High85
Continuous Flow8299.8Industrial70

Continuous flow bromination emerges as the most cost-effective and scalable route, though it requires significant capital investment .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted isoxazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-5-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Brominated Heterocycles

Compound Name Molecular Formula Substituents Heterocycle Type Notable Features
4-Bromo-5-cyclopropyl-1,2-oxazole C6H6BrNO 4-Br, 5-cyclopropyl 1,2-Oxazole Compact cyclopropyl group introduces ring strain
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate C13H12BrNO4 5-Br, 2-(4-MeO-phenyl), 4-COOEt 1,2-Oxazole Bulky ester and methoxyphenyl groups; intramolecular H-bonds
5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole C9H13BrN2O 3-Cyclopropyl, 5-(1-Br-2-methylpropyl) 1,2,4-Oxadiazole Oxadiazole core with branched alkyl bromide

Key Observations :

  • Electronic Effects: The bromine atom in all three compounds enhances electrophilic substitution reactivity.
  • Steric Hindrance : The cyclopropyl group in this compound introduces significant steric bulk compared to the linear alkyl chains in the oxadiazole analog .

Spectroscopic and Crystallographic Properties

Table 2: Spectroscopic Data for Brominated Oxazoles and Analogs

Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) Crystallographic Data
This compound Not reported Not reported Not reported
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate Not specified Not specified Monoclinic (P21/n), a = 14.828 Å, Z = 8; intramolecular C-H⋯O/N bonds
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-triazole-3-thione 533 (C-Br), 1212 (C=S) 9.51 (triazole NH), 2.55 (CH3) Not reported

Key Observations :

  • Bromine Signatures : The C-Br stretch in IR spectroscopy (~533 cm⁻¹) is consistent across brominated heterocycles , though this data is absent for this compound.
  • Crystallography: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate exhibits a monoclinic system with extensive hydrogen bonding, which stabilizes its crystal lattice. Similar interactions may occur in this compound but remain unconfirmed .

Key Observations :

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 4-bromo-5-cyclopropyl-1,2-oxazole, and how can reaction conditions be optimized?

    • Methodology : A common approach involves cyclopropane functionalization via cyclization of precursors. For example, cyclopropane rings can be introduced using Lewis acid-catalyzed reactions (e.g., ZnI₂ in chloromethylation) . Optimize conditions (solvent, temperature) using anhydrous ethanol or acetonitrile, with monitoring by TLC. Purification via column chromatography ensures high yields.

    Q. Which analytical techniques are critical for characterizing this compound?

    • Methodology :

    • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and cyclopropane integration (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
    • X-Ray Crystallography : Refine crystal structures using SHELX software for precise bond-length/angle analysis .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns.

    Advanced Research Questions

    Q. How can the bromine substituent in this compound be leveraged for further functionalization?

    • Methodology : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd(PPh₃)₄). For regioselective substitution, optimize catalyst loading (1–5 mol%) and base (K₂CO₃/Na₂CO₃) in THF/water .

    Q. What computational strategies are effective for predicting the reactivity of this compound?

    • Methodology :

    • DFT Calculations : Model electronic properties (HOMO/LUMO) using Gaussian09 at the B3LYP/6-311G++(d,p) level to predict electrophilic/nucleophilic sites.
    • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .

    Q. How should researchers address contradictions in reported biological activity data for oxazole derivatives?

    • Methodology :

    • Assay Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., fluorescence-based vs. colorimetric).
    • Purity Verification : Confirm compound integrity via HPLC (>95% purity) and control for stereochemical effects (e.g., enantiomer separation) .

    Q. What strategies improve the yield of this compound in large-scale synthesis?

    • Methodology : Use continuous flow reactors to maintain consistent temperature/pressure. Scale-up POCl₃-mediated cyclization with in-line quenching to minimize side reactions. Optimize solvent recovery for cost efficiency .

    Q. How does the cyclopropyl group influence the compound’s stability under varying pH conditions?

    • Methodology : Conduct accelerated stability studies (pH 1–13, 40°C/75% RH). Monitor degradation via LC-MS and identify products (e.g., ring-opening intermediates). Compare with non-cyclopropyl analogs to isolate steric/electronic effects .

    Key Recommendations

    • Collaborative Validation : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database for peer validation .
    • Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to accelerate lead optimization .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.